Methyl 2,6-dichloro-4-iodobenzoate
Overview
Description
Methyl 2,6-dichloro-4-iodobenzoate: is an organic compound with the molecular formula C8H5Cl2IO2 and a molecular weight of 330.93 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom. This compound is primarily used in research and development settings .
Scientific Research Applications
Methyl 2,6-dichloro-4-iodobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
Safety measures for handling “Methyl 2,6-dichloro-4-iodobenzoate” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .
Mechanism of Action
Target of Action
It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions .
Mode of Action
It’s possible that the compound interacts with its targets through the aryl-iodide functionality, which may undergo coupling reactions .
Action Environment
It’s important to note that safety precautions should be taken when handling this compound, including avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
Methyl 2,6-dichloro-4-iodobenzoate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo cobalt-catalyzed cyclization with aldehydes to form phthalide derivatives . Additionally, the microbial dihydroxylation of this compound forms a nonracemic iodocyclohexene carboxylate intermediate . These interactions highlight the compound’s versatility and potential in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It has been shown to participate in enzyme inhibition or activation, leading to changes in gene expression . The compound’s ability to form nonracemic iodocyclohexene carboxylate intermediates through microbial dihydroxylation further illustrates its complex molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time Factors such as stability, degradation, and long-term effects on cellular function are crucial considerations
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. It is important to determine the optimal dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in forming phthalide derivatives and nonracemic iodocyclohexene carboxylate intermediates highlights its involvement in complex biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-4-iodobenzoate typically involves the esterification of 2,6-dichloro-4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
The reaction conditions would be optimized for higher yields and purity, and the process would be scaled up using industrial reactors and separation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The aryl-iodide functionality allows for coupling reactions such as Sonogashira coupling.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Catalysts like palladium and copper are often used in coupling reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates.
Coupling Reactions: Products include biaryl compounds.
Reduction Reactions: Products include reduced benzoate derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodobenzoate: Similar structure but lacks the chlorine atoms at positions 2 and 6.
Methyl 2-iodobenzoate: Similar structure but lacks the chlorine atoms at positions 2 and 6.
Uniqueness
Methyl 2,6-dichloro-4-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This unique substitution pattern allows for specific reactivity and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
methyl 2,6-dichloro-4-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2IO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQMCRSLVDSVIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609070 | |
Record name | Methyl 2,6-dichloro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098619-73-8 | |
Record name | Methyl 2,6-dichloro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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